molecular formula C4H16Cl3IrN4 B096820 Dichloroiridium(1+);ethane-1,2-diamine;chloride CAS No. 15444-46-9

Dichloroiridium(1+);ethane-1,2-diamine;chloride

Cat. No.: B096820
CAS No.: 15444-46-9
M. Wt: 418.8 g/mol
InChI Key: MMYJRKJTEWQYBH-UHFFFAOYSA-K
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Description

Dichloroiridium(1+);ethane-1,2-diamine;chloride is a coordination compound that features iridium in a +1 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloroiridium(1+);ethane-1,2-diamine;chloride typically involves the reaction of iridium(III) chloride with ethane-1,2-diamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

IrCl3+C2H8N2[Ir(C2H8N2)Cl2]++Cl\text{IrCl}_3 + \text{C}_2\text{H}_8\text{N}_2 \rightarrow \text{[Ir(C}_2\text{H}_8\text{N}_2)\text{Cl}_2]^+ + \text{Cl}^- IrCl3​+C2​H8​N2​→[Ir(C2​H8​N2​)Cl2​]++Cl−

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dichloroiridium(1+);ethane-1,2-diamine;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of iridium.

    Reduction: It can be reduced to iridium(0) or other lower oxidation states.

    Substitution: Ligand exchange reactions where the chloride or ethane-1,2-diamine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state complexes of iridium.

    Reduction: Iridium(0) complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Dichloroiridium(1+);ethane-1,2-diamine;chloride has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.

    Materials Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.

    Biological Studies: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.

    Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Dichloroiridium(1+);ethane-1,2-diamine;chloride exerts its effects involves coordination to target molecules, facilitating various chemical transformations. The iridium center acts as a catalytic site, enabling reactions through electron transfer and bond formation processes. The ethane-1,2-diamine ligand stabilizes the iridium center and modulates its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Dichloroiridium(III);ethane-1,2-diamine;chloride
  • Dichloroiridium(1+);propane-1,3-diamine;chloride
  • Dichloroiridium(1+);ethane-1,2-diamine;bromide

Uniqueness

Dichloroiridium(1+);ethane-1,2-diamine;chloride is unique due to its specific ligand environment and oxidation state, which confer distinct reactivity and stability compared to similar compounds

Properties

IUPAC Name

dichloroiridium(1+);ethane-1,2-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.3ClH.Ir/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYJRKJTEWQYBH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[Cl-].Cl[Ir+]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16Cl3IrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15444-47-0
Record name Iridium(1+), dichlorobis(1,2-ethanediamine-N,N′)-, chloride, (OC-6-22)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15444-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

418.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15444-46-9
Record name Iridium(1+), dichlorobis(1,2-ethanediamine-κN,κN′)-, chloride, (OC-6-12)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15444-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorobis(ethylenediamine)iridium chloride (OC-6-12)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015444469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorobis(ethylenediamine)iridium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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